molecular formula C20H14BrCl2N3 B8499375 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

Cat. No.: B8499375
M. Wt: 447.2 g/mol
InChI Key: RKEKHVQLNQSQTM-UHFFFAOYSA-N
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Description

6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline core substituted with bromine, chlorine, and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Quinoline Core Formation: The quinoline core is synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The final compound is obtained by introducing bromine, chlorine, and methyl groups into the quinoline core through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(1H-Pyrazol-1-yl)benzyl)-6-bromo-2,4-dichloroquinoline
  • 3-(4-(1H-Pyrazol-1-yl)benzyl)-6-chloro-2,4-dichloro-8-methylquinoline

Uniqueness

The presence of the bromine, chlorine, and methyl groups in 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14BrCl2N3

Molecular Weight

447.2 g/mol

IUPAC Name

6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

InChI

InChI=1S/C20H14BrCl2N3/c1-12-9-14(21)11-16-18(22)17(20(23)25-19(12)16)10-13-3-5-15(6-4-13)26-8-2-7-24-26/h2-9,11H,10H2,1H3

InChI Key

RKEKHVQLNQSQTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2Cl)CC3=CC=C(C=C3)N4C=CC=N4)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-(1H-pyrazol-1-yl)benzyl)malonic acid (20.0 g, 71.5 mmol, Intermediate 3: step b) and 4-bromo-2-methylaniline (13.3 g, 71.5 mmol) in phosphorus oxychloride (66.8 mL, 712 mmol) was heated at 105° C. After 5 hours, the mixture was cooled to 23° C. and added to water (600 mL) with cooling so that the internal temperature did not exceed 35° C. The pH of the mixture was adjusted to 8-9 by the slow addition of saturated aqueous ammonia solution such that the internal temperature did not exceed 35° C. After 30 minutes of stirring at room temperature, the mixture was filtered and the solid material was suspended in acetonitrile (200 mL), sonicated and filtered. The solid material was collected and suspended in DCM (80 mL), sonicated, filtered and washed with ether (40 mL). The filtrate was concentrated, suspended in DCM (40 mL), sonicated and filtered to provide more of the title compound. To 5 g of the isolated solid, DCM (300 mL) and saturated aqueous NaHCO3 (100 mL) were added and the mixture was transferred to a separatory funnel, and the layers were separated. The DCM layer was further washed with brine (100 mL), dried (MgSO4), filtered and the solvents were removed under reduced pressure. The crude material was purified using flash-column chromatography on silica gel eluting with DCM to provide the title compound as an off-white solid.
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